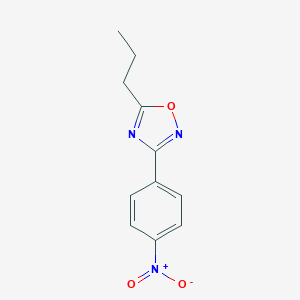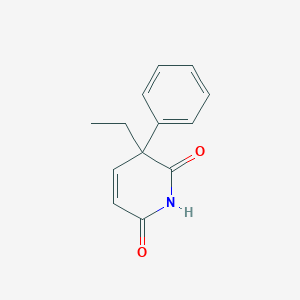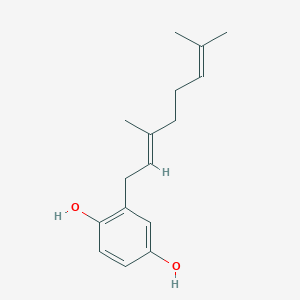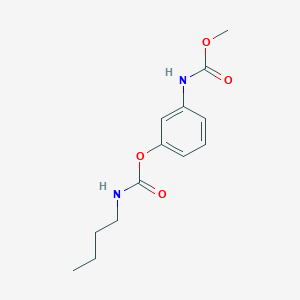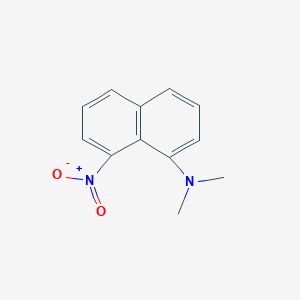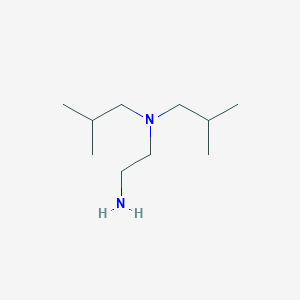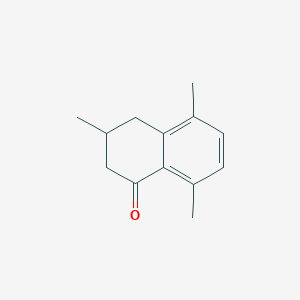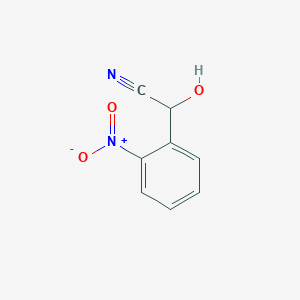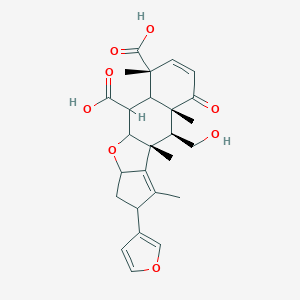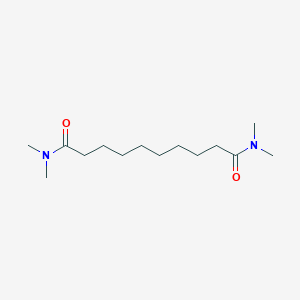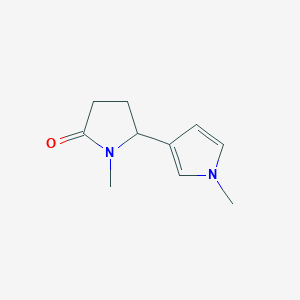
1-Methyl-5-(1-methylpyrrol-3-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(1-methylpyrrol-3-yl)pyrrolidin-2-one, commonly known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a psychoactive drug that has a stimulant effect on the central nervous system. MDPV is a potent dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. It has been used as a recreational drug and has been associated with severe adverse effects.
Mechanism Of Action
MDPV is a potent dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron. This increases the levels of dopamine in the synaptic cleft and enhances the dopaminergic transmission. This leads to a stimulant effect on the central nervous system and can cause euphoria, increased alertness, and increased energy.
Biochemical And Physiological Effects
MDPV has been shown to have several biochemical and physiological effects. It increases the levels of dopamine in the brain, which can lead to euphoria, increased alertness, and increased energy. It also increases the levels of norepinephrine and serotonin in the brain, which can lead to increased heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and muscle tension.
Advantages And Limitations For Lab Experiments
MDPV has several advantages for lab experiments. It is a potent dopamine reuptake inhibitor and can be used to investigate the mechanisms of addiction and the effects of dopamine on behavior. It can also be used to investigate the effects of stimulants on the central nervous system. However, MDPV has several limitations for lab experiments. It is a psychoactive drug and can cause severe adverse effects. It is also a controlled substance and requires special permits for research.
Future Directions
There are several future directions for research on MDPV. One area of research is the development of new drugs that target the dopamine system. Another area of research is the investigation of the long-term effects of MDPV on the brain and behavior. Additionally, research could focus on the development of new treatments for addiction and the investigation of the effects of MDPV on different populations, such as adolescents and pregnant women.
Conclusion:
In conclusion, MDPV is a synthetic cathinone that has a potent stimulant effect on the central nervous system. It is a psychoactive drug that has been associated with severe adverse effects. MDPV has been used in scientific research to investigate the mechanisms of addiction and the effects of dopamine on behavior. It has several advantages for lab experiments but also has several limitations. There are several future directions for research on MDPV, including the development of new drugs that target the dopamine system and the investigation of the long-term effects of MDPV on the brain and behavior.
Synthesis Methods
MDPV can be synthesized by several methods, including the Leuckart reaction, the Mannich reaction, and the reductive amination of the corresponding ketone. The Leuckart reaction involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ammonium formate and formic acid. The Mannich reaction involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with formaldehyde and dimethylamine. The reductive amination of the corresponding ketone involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and sodium borohydride.
Scientific Research Applications
MDPV has been used in scientific research to investigate its effects on the central nervous system. It has been shown to have a potent stimulant effect on the brain and to increase the levels of dopamine in the brain. This makes it a useful tool for studying the mechanisms of addiction and the effects of dopamine on behavior.
properties
CAS RN |
13950-23-7 |
|---|---|
Product Name |
1-Methyl-5-(1-methylpyrrol-3-yl)pyrrolidin-2-one |
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-methyl-5-(1-methylpyrrol-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H14N2O/c1-11-6-5-8(7-11)9-3-4-10(13)12(9)2/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
IWZLQJSUQDDVMU-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=C1)C2CCC(=O)N2C |
Canonical SMILES |
CN1C=CC(=C1)C2CCC(=O)N2C |
synonyms |
1-Methyl-5-(1-methyl-1H-pyrrol-3-yl)pyrrolidin-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




